1-(4-{[4-(2-Methylbenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-{[4-(2-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound that features a piperazine ring substituted with a 2-methylbenzyl group and a sulfonylphenyl group, along with a pyrrolidinone moiety
Preparation Methods
The synthesis of 1-(4-{[4-(2-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves several key steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: The ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection and selective intramolecular cyclization: Deprotection of the protected piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones.
Chemical Reactions Analysis
1-(4-{[4-(2-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction conditions like reflux or room temperature.
Scientific Research Applications
1-(4-{[4-(2-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its structural similarity to known drugs.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(2-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the sulfonylphenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-{[4-(2-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE can be compared with other similar compounds, such as:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine ring and are studied for their receptor binding properties.
Piperidine Derivatives: These compounds share structural similarities and are widely used in medicinal chemistry.
The uniqueness of 1-(4-{[4-(2-METHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27N3O3S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-[4-[4-[(2-methylphenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H27N3O3S/c1-18-5-2-3-6-19(18)17-23-13-15-24(16-14-23)29(27,28)21-10-8-20(9-11-21)25-12-4-7-22(25)26/h2-3,5-6,8-11H,4,7,12-17H2,1H3 |
InChI Key |
UDDGHJITDPKCFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)N4CCCC4=O |
Origin of Product |
United States |
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